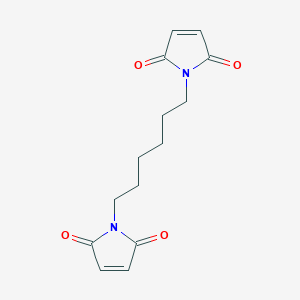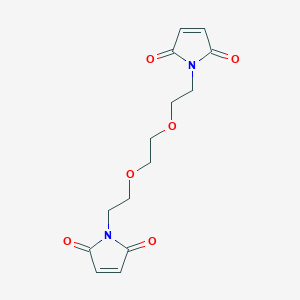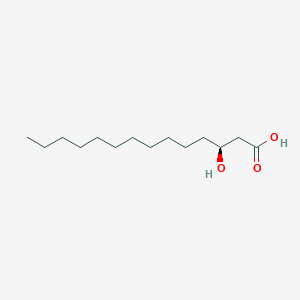
(S)-3-Hydroxymyristic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to (S)-3-Hydroxymyristic acid involves various strategies. For instance, the synthesis of similar hydroxy acids has been achieved through the oxidation of hydroxypivaldehyde and other precursor compounds, indicating a versatile approach to synthesizing (S)-3-Hydroxymyristic acid analogs (Jiang Nan-zhe, 2004).
Molecular Structure Analysis
Molecular structure analysis of (S)-3-Hydroxymyristic acid and related compounds focuses on understanding their stereochemistry and functional group arrangement. Techniques such as mass spectrometry have been utilized to study the resonance electron capture by molecules of 3-substituted myristic acids, shedding light on the molecular structure and ionization processes (V. G. Voinov & Y. Elkin, 1992).
Chemical Reactions and Properties
The chemical reactions involving (S)-3-Hydroxymyristic acid primarily revolve around its hydroxy group and the carboxylic acid functionality. Research into similar compounds shows a variety of reactions, including esterification, oxidation, and formation of derivatives, which are critical for understanding the chemical behavior and applications of (S)-3-Hydroxymyristic acid.
Physical Properties Analysis
The physical properties of (S)-3-Hydroxymyristic acid, such as melting point, solubility, and crystalline structure, are essential for its handling and application in various fields. While specific studies on (S)-3-Hydroxymyristic acid are limited, analogous hydroxy acids provide a basis for predicting its physical characteristics.
Chemical Properties Analysis
(S)-3-Hydroxymyristic acid’s chemical properties, including acidity, reactivity with other chemical groups, and stability, are crucial for its functionality in biological systems and synthetic applications. The compound's role in lipid structures and microbial cell membranes, as indicated by research on related fatty acids, highlights its importance in both natural and synthetic contexts (E. Rietschel et al., 1972).
Applications De Recherche Scientifique
Structural and Biochemical Characterization
(S)-3-Hydroxymyristic acid has been identified as a crucial component in the structure and function of various biological entities. A study by Rietschel et al. (1972) revealed the presence of 3-D-(–)-hydroxymyristic acid in the lipid A part of the glycolipid derived from the Re mutant Salmonella minnesota R595. The study highlighted the intricate nature of the fatty acids present and provided insights into the distribution and linkage of these acids, including 3-hydroxymyristic acid, on the backbone of lipid A, a component crucial for the structural integrity and biological activity of lipopolysaccharides in many bacterial species Rietschel et al., 1972.
Analytical Methodology and Detection
In the field of analytical chemistry, Kirschner et al. (1985) developed a chemical method to detect the 3-hydroxymyristic acid component of endotoxins, particularly focusing on the lipopolysaccharide (LPS) of E. coli, intact E. coli, and sewage sludge compost. This method was significant for understanding the presence and quantity of endotoxins in various samples, emphasizing the role of 3-hydroxymyristic acid as a chemical marker for endotoxin presence Kirschner, Que Hee, & Clark, 1985.
Biotechnological Applications
In the realm of biotechnology, Jiang et al. (2009) discussed the importance of 3-hydroxypropionic acid (related to 3-hydroxymyristic acid) as a biobased platform chemical. The paper emphasized its applications in the synthesis of novel polymer materials and other derivatives, highlighting the need for biosynthetic pathways to produce this compound biologically, indicating the broader applicability and significance of hydroxy fatty acids in industrial biotechnology Jiang, Meng, & Xian, 2009.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307151 | |
| Record name | S-3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxymyristic acid | |
CAS RN |
35683-15-9 | |
| Record name | S-3-Hydroxytetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymyristic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMYRISTIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6ELB6TT51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxytetradecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





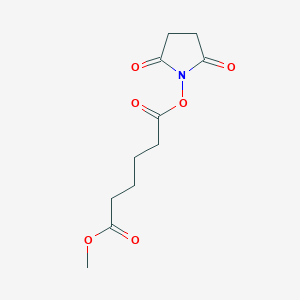


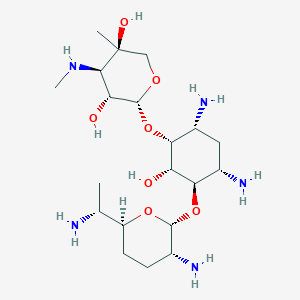

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)


